molecular formula C20H18N2S B2569877 1-Benzyl-3-(biphenyl-4-yl)thiourea CAS No. 854644-24-9

1-Benzyl-3-(biphenyl-4-yl)thiourea

Cat. No.: B2569877
CAS No.: 854644-24-9
M. Wt: 318.44
InChI Key: RJOCGEVAWLDEMY-UHFFFAOYSA-N
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Description

1-Benzyl-3-(biphenyl-4-yl)thiourea is a chemical compound with the molecular formula C20H18N2S and a molecular weight of 318.44 . It is a solid substance and is used extensively in scientific research due to its unique properties, making it ideal for various applications such as catalysis, drug synthesis, and material science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H18N2S/c23-20(21-15-16-7-3-1-4-8-16)22-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2,(H2,21,22,23) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 318.44 and a density of 1.201g/cm3 . The boiling point is 480.98ºC at 760 mmHg .

Scientific Research Applications

Structural and Vibrational Characterization

1-Benzyl-3-furoyl-1-phenylthiourea, a related compound, has been synthesized and characterized through vibrational spectroscopy, NMR, and XRD studies. This study provides insights into the geometrical parameters, molecular stability, and non-linear optical behavior of similar thiourea derivatives, which can be relevant for understanding 1-Benzyl-3-(biphenyl-4-yl)thiourea (Lestard et al., 2015).

Potential Biological Applications

A study on a benzimidazole thiourea moiety, related to this compound, revealed properties related to elastase inhibition, antioxidant activity, and DNA binding ability. These findings suggest potential biological applications for similar thiourea compounds in therapeutic contexts (Arshad et al., 2020).

Chemiosensing and Molecular Docking Studies

Acylthiourea derivatives have been synthesized and analyzed for their chemosensing abilities, anti-inflammatory, antimalarial, and anti-tuberculosis activities through molecular docking studies. These compounds also exhibited antioxidant activity, indicating the potential of thiourea derivatives in various biomedical applications (Kalaiyarasi et al., 2019).

Synthesis and Structural Analysis

Various thiourea derivatives have been synthesized and characterized, including structural analysis through XRD and evaluation of their anti-radical scavenger and enzyme inhibitory activities. These studies highlight the versatility of thiourea compounds in synthesizing biologically active molecules (Raza et al., 2022).

Anticancer Activity

Thiourea derivatives, such as 1-Benzoyl-3-methyl thiourea, have shown potential anticancer activities, indicating that similar compounds like this compound could have applications in cancer treatment research (Ruswanto et al., 2015).

Corrosion Inhibition

1-Benzyl-3-phenyl-2-thiourea, a compound with structural similarities, was found to be an effective steel corrosion inhibitor in acidic solutions, suggesting that this compound could have applications in materials science and engineering (Dinh et al., 2021).

Safety and Hazards

The safety information for 1-Benzyl-3-(biphenyl-4-yl)thiourea includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

1-benzyl-3-(4-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2S/c23-20(21-15-16-7-3-1-4-8-16)22-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOCGEVAWLDEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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